Potassium (2,2-difluoro-5-oxaspiro[2.3]hexan-1-yl)trifluoroborate
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Overview
Description
Potassium (2,2-difluoro-5-oxaspiro[2.3]hexan-1-yl)trifluoroborate is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in the field of organic synthesis. The unique structure of this compound, featuring a spirocyclic framework with fluorine atoms, makes it an interesting subject for research and application in different scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2,2-difluoro-5-oxaspiro[2.3]hexan-1-yl)trifluoroborate typically involves the reaction of a boronic acid derivative with potassium bifluoride (KHF2) as a fluorinating agent . The reaction conditions often include mild temperatures and the presence of a suitable solvent to facilitate the formation of the trifluoroborate salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Potassium (2,2-difluoro-5-oxaspiro[2.3]hexan-1-yl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Suzuki–Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are used under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound.
Scientific Research Applications
Potassium (2,2-difluoro-5-oxaspiro[2.3]hexan-1-yl)trifluoroborate has a wide range of applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which potassium (2,2-difluoro-5-oxaspiro[2.3]hexan-1-yl)trifluoroborate exerts its effects is primarily through its ability to participate in chemical reactions. In Suzuki–Miyaura coupling, for example, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The presence of fluorine atoms enhances the stability and reactivity of the compound, making it a valuable reagent in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(5-oxaspiro[2.4]heptan-1-yl)boranuide
- Potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)trifluoroborate
Uniqueness
Potassium (2,2-difluoro-5-oxaspiro[23]hexan-1-yl)trifluoroborate is unique due to its specific spirocyclic structure and the presence of fluorine atoms, which confer enhanced stability and reactivity
Properties
Molecular Formula |
C5H5BF5KO |
---|---|
Molecular Weight |
226.00 g/mol |
IUPAC Name |
potassium;(2,2-difluoro-5-oxaspiro[2.3]hexan-1-yl)-trifluoroboranuide |
InChI |
InChI=1S/C5H5BF5O.K/c7-5(8)3(6(9,10)11)4(5)1-12-2-4;/h3H,1-2H2;/q-1;+1 |
InChI Key |
DDVVIEFJZVKQNV-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1C2(C1(F)F)COC2)(F)(F)F.[K+] |
Origin of Product |
United States |
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